2-Bromo-4-fluoronicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWMGLSIEIKHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Fluoronicotinaldehyde
Precursor Synthesis and Functional Group Introduction
The foundation of any successful synthesis lies in the efficient preparation of key intermediates where the necessary functional groups are correctly positioned.
Introducing bromine and fluorine onto the pyridine (B92270) ring is a critical first phase. The electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions. More controlled methods typically involve the transformation of pre-existing functional groups, such as amino groups.
Fluorination: A common and effective method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction or related diazotization-fluorination sequences. For instance, the synthesis of the key precursor 2-Bromo-4-fluoropyridine (B1291336) can be achieved from 2-Bromopyridin-4-amine. chemicalbook.com The process involves diazotization of the amino group with sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium salt to yield the fluorinated pyridine. chemicalbook.com
Bromination: Bromine can be introduced through various methods. For precursors not already containing bromine, a Sandmeyer-type reaction on an aminopyridine using sodium nitrite and hydrobromic acid is a standard approach. Alternatively, if starting with a substituted pyridine, direct bromination can be employed. For example, the bromination of aniline (B41778) derivatives, such as the conversion of 4-Fluoroaniline to 2-Bromo-4-fluoroaniline using N-Bromosuccinimide (NBS) in a solvent like DMF, provides a useful analogy for the regioselective introduction of bromine ortho to an activating group. chemicalbook.comgoogle.com In other cases, bromination of nitropyridine precursors is also a viable strategy. google.com
A summary of a representative fluorination reaction is presented below:
| Precursor | Reagents | Conditions | Product | Yield | Ref |
| 2-Bromopyridin-4-amine | 1. 50% aq. HBF₄, NaNO₂ | 1. 0 °C to ambient | 2-Bromo-4-fluoropyridine | Not specified | chemicalbook.com |
| 2. NaHCO₃ | 2. Workup |
This interactive table summarizes the reaction conditions for a key fluorination step.
The introduction of the aldehyde group at the C-3 position (the "nicotin-" position) can be accomplished through two primary strategies: direct formylation of a pre-halogenated ring or oxidation of a C-3 methyl or hydroxymethyl group.
Direct Formylation: This approach involves creating a nucleophilic center at the C-3 position of the pyridine ring, which then reacts with a formylating agent. A powerful method for this is directed ortho-metalation. Research has shown that 2-Bromo-4-methoxypyridine can be selectively lithiated at the C-3 position using a strong, sterically hindered base like lithium tetramethylpiperidide (LTMP). The resulting organolithium species is then quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group. arkat-usa.org While this example uses a methoxy (B1213986) group, it establishes a crucial precedent for functionalizing the C-3 position of a 2-bromo-4-substituted pyridine.
Oxidation of Precursors: A more common route involves the oxidation of a pre-existing one-carbon functional group at the C-3 position.
Oxidation of a Methyl Group: A precursor such as 2-Bromo-4-fluoro-3-methylpyridine could be oxidized to the desired aldehyde. This transformation can be achieved via a two-step process involving radical bromination of the methyl group to a bromomethyl group, followed by hydrolysis, often facilitated by the Sommelet reaction or by using dimethyl sulfoxide (B87167) (DMSO). This strategy is analogous to the synthesis of 2-bromo-6-fluorobenzaldehyde (B104081) from 2-bromo-6-fluorotoluene.
Oxidation of an Alcohol Group: If a (2-Bromo-4-fluoropyridin-3-yl)methanol precursor is available, it can be readily oxidized to the aldehyde. This is a standard transformation in organic synthesis, typically employing mild oxidizing agents like manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation to avoid over-oxidation to the carboxylic acid.
Achieving the desired 2,3,4-trisubstitution pattern on the pyridine ring is non-trivial. The inherent electronic properties of pyridine direct nucleophiles to the C-2, C-4, and C-6 positions and electrophiles to the C-3 and C-5 positions, though the ring is generally deactivated to electrophilic attack. Therefore, regiocontrol is paramount.
Directed ortho-metalation (DoM) is a key strategy for overcoming these inherent reactivity patterns. A directing group on the ring, such as a methoxy arkat-usa.org, chloro, or potentially a fluoro group, can direct a strong base (typically an organolithium reagent) to deprotonate an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile. The successful C-3 lithiation and subsequent formylation of 2-Bromo-4-methoxypyridine is a prime example of this principle, demonstrating that the bromine at C-2 and the substituent at C-4 can cooperatively direct functionalization to the C-3 position. arkat-usa.org
Multi-Step Synthetic Routes
Based on the fundamental transformations described above, two logical multi-step synthetic pathways for 2-Bromo-4-fluoronicotinaldehyde can be proposed.
This route prioritizes the formation of the di-halogenated pyridine core, followed by the introduction of the aldehyde group.
Synthesis of 2-Bromo-4-fluoropyridine: The synthesis begins with the preparation of this key intermediate from 2-Bromopyridin-4-amine via the Balz-Schiemann reaction as previously described. chemicalbook.com
Directed Metalation and Formylation: The 2-Bromo-4-fluoropyridine is then subjected to directed ortho-metalation. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or LTMP at low temperature (e.g., -78 °C) would be expected to selectively deprotonate the C-3 position. The resulting lithiated species is then reacted with DMF, followed by an aqueous workup, to yield this compound.
A table summarizing this proposed formylation step is provided below:
| Precursor | Reagents | Conditions | Product | Ref |
| 2-Bromo-4-fluoropyridine | 1. LTMP or LDA in THF | 1. -78 °C | This compound | arkat-usa.org* |
| 2. DMF | 2. -78 °C to ambient |
This reaction is proposed based on a direct analogy with the successful formylation of 2-Bromo-4-methoxypyridine.
This alternative strategy involves establishing the carbon framework, including a methyl group at C-3, followed by its oxidation to the aldehyde in a late-stage step.
Synthesis of 2-Bromo-4-fluoro-3-methylpyridine: This precursor (CAS 128071-79-4) nih.gov would first need to be synthesized. A plausible route could start from a commercially available aminopicoline, involving sequential halogenation steps. For example, a process analogous to the synthesis of 3-bromo-4-methylpyridine (B15001) google.com or 2-bromo-3-fluoro-4-picoline google.com could be adapted. This would likely involve diazotization/halogenation reactions on a suitable aminopicoline precursor.
Oxidation to Aldehyde: The methyl group of 2-Bromo-4-fluoro-3-methylpyridine is then oxidized. This could be achieved by:
Direct Oxidation: Using strong oxidizing agents, though this risks over-oxidation or ring degradation.
Two-Step Oxidation: A more controlled method involves a side-chain bromination using NBS and a radical initiator to form 2-Bromo-3-(bromomethyl)-4-fluoropyridine, followed by hydrolysis using methods like the Sommelet or Kornblum reaction to furnish the final aldehyde.
Alcohol Intermediate: Alternatively, the methyl group could be converted to a hydroxymethyl group, (2-Bromo-4-fluoropyridin-3-yl)methanol, which is then gently oxidized to this compound with MnO₂.
This approach highlights the versatility of functional group interconversions in accessing complex heterocyclic targets.
Catalytic Synthesis Approaches
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. For a molecule like this compound, catalytic approaches offer significant advantages over classical stoichiometric methods, particularly in controlling regioselectivity and minimizing waste.
Transition Metal-Catalyzed Transformations for Pyridine Derivatives
The functionalization of pyridine rings using transition metal catalysis is a well-established field, offering powerful tools for the introduction of various substituents. google.com These methods are highly relevant to the synthesis of this compound, which could potentially be synthesized from a pre-functionalized pyridine precursor.
Transition metals such as palladium, rhodium, and copper are widely used to catalyze cross-coupling reactions, C-H activation, and carbonylation reactions on pyridine scaffolds. google.comrsc.org For instance, the Suzuki-Miyaura coupling, catalyzed by palladium complexes, is a robust method for forming carbon-carbon bonds. youtube.com This could be envisioned in a synthetic route where a bromo-fluoro-pyridine is coupled with a suitable organoboron reagent.
Another powerful technique is the direct C-H functionalization of pyridines. google.com This approach avoids the need for pre-halogenated starting materials, making the synthesis more atom-economical. While challenging due to the coordinating nature of the pyridine nitrogen, significant progress has been made in achieving regioselective C-H functionalization. google.com
The table below summarizes some transition metal-catalyzed reactions that are pertinent to the synthesis of substituted pyridines.
| Reaction Type | Catalyst/Reagents | Potential Application in Synthesis |
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Introduction of aryl or alkyl groups |
| Heck Reaction | Pd catalyst, alkene | Alkenylation of the pyridine ring |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynylation of the pyridine ring |
| Buchwald-Hartwig Amination | Pd catalyst, amine | Introduction of amino groups |
| C-H Borylation | Ir catalyst, borane (B79455) reagent | Direct introduction of a boryl group for further coupling |
While direct catalytic synthesis of this compound from a simpler pyridine is not explicitly reported in the literature, these established methods for pyridine functionalization represent a viable and attractive synthetic strategy.
Catalysis in Aldehyde Synthesis
The introduction of the aldehyde (formyl) group is a critical step in the synthesis of this compound. Catalytic methods for aldehyde synthesis are generally preferred due to their mild reaction conditions and high functional group tolerance.
One of the most prominent methods is the hydroformylation of an alkene precursor, typically catalyzed by rhodium or cobalt complexes. rsc.org This reaction introduces a formyl group and a hydrogen atom across a carbon-carbon double bond. A hypothetical route to this compound could involve the hydroformylation of a corresponding 2-bromo-4-fluoro-3-vinylpyridine.
Another important catalytic method is the formylation of aryl halides or triflates . Palladium-catalyzed carbonylation reactions are particularly noteworthy. nih.gov In these reactions, a carbon monoxide source is used to introduce the carbonyl group. Formic acid and its derivatives have been explored as a safe and convenient alternative to gaseous carbon monoxide. organic-chemistry.org A plausible catalytic cycle for the palladium-catalyzed formylation of an aryl halide is depicted below.
A potential palladium-catalyzed formylation of a hypothetical 2,3-dibromo-4-fluoropyridine precursor could selectively introduce the aldehyde group at the 3-position. The choice of ligands and reaction conditions would be crucial for achieving the desired regioselectivity.
The following table presents some catalytic methods for aldehyde synthesis.
| Method | Catalyst | Substrate | Description |
| Hydroformylation | Rhodium or Cobalt complexes | Alkene | Addition of H and CHO across a C=C bond. rsc.org |
| Formylation of Aryl Halides | Palladium catalyst | Aryl halide/triflate | Introduction of a CHO group using a CO source. nih.gov |
| Reduction of Carboxylic Acids | Various catalysts | Carboxylic acid | Selective reduction to the corresponding aldehyde. |
| Oxidation of Alcohols | Various catalysts | Primary alcohol | Oxidation to the aldehyde, avoiding over-oxidation to the carboxylic acid. |
Process Optimization and Scalability Studies
The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and high product quality. While specific studies on this compound are not publicly available, general principles of process chemistry can be applied.
Yield Enhancement and Reaction Efficiency
Optimizing the yield and efficiency of a multi-step synthesis is paramount. This involves a systematic study of various reaction parameters such as catalyst loading, temperature, pressure, reaction time, and solvent effects. Design of Experiments (DoE) is a powerful statistical tool often employed to efficiently explore the reaction space and identify optimal conditions.
For a catalytic process, the choice of catalyst and ligand is critical. For instance, in a palladium-catalyzed cross-coupling reaction, screening a library of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can lead to significant improvements in yield and turnover number. In the context of this compound synthesis, optimizing the catalytic step for the introduction of the formyl group would be a key focus.
Development of Industrial-Scale Preparation Methods
Scaling up a chemical process from the lab to a manufacturing plant presents numerous challenges, including heat transfer, mass transport, and safety considerations. Continuous flow chemistry is an increasingly popular approach for industrial-scale synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. rsc.org The synthesis of nicotinamide (B372718) derivatives, for example, has been successfully demonstrated in a continuous-flow microreactor using an immobilized enzyme catalyst. rsc.org
The large-scale production of pyridines often involves gas-phase reactions at high temperatures using solid catalysts. youtube.com For a specialty chemical like this compound, a batch or semi-batch process is more likely. However, the principles of green chemistry, such as using less hazardous solvents and minimizing waste, are crucial considerations for any industrial process.
Minimization of Byproducts and Purification Strategies
The formation of byproducts can significantly impact the yield and purity of the final product, making their minimization a key aspect of process optimization. In the synthesis of halogenated pyridines, the formation of regioisomers or poly-halogenated species is a common issue. For example, in the synthesis of 2-bromo-4-fluoroacetanilide, a related compound, the formation of a di-bromo byproduct is a known problem. postapplescientific.com Careful control of reaction conditions and the stoichiometry of the halogenating agent are necessary to minimize such impurities.
The purification of the final product is a critical downstream process. For a compound like this compound, which is likely to be a solid or a high-boiling liquid, several purification techniques can be employed.
Crystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.
Distillation: For liquid products, distillation under reduced pressure can be used to separate the desired compound from non-volatile impurities or byproducts with different boiling points.
Chromatography: Preparative column chromatography is often used in the laboratory to purify small to medium quantities of a compound. acs.org On an industrial scale, this method can be costly but may be necessary to achieve high purity standards.
The purification of a structurally complex molecule, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been reported using silica (B1680970) gel chromatography, highlighting the utility of this technique for highly functionalized pyridines. acs.org A similar approach could likely be applied to the purification of this compound.
Reactivity and Chemical Transformations of 2 Bromo 4 Fluoronicotinaldehyde
Reactions Involving the Bromine Atom
The bromine atom at the 2-position of the pyridine (B92270) ring in 2-bromo-4-fluoronicotinaldehyde is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the aldehyde group, as well as the fluorine atom at the 4-position.
Nucleophilic Substitution Reactions of Bromine
While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, the bromine atom in some contexts can be less reactive than fluorine under specific SNAr conditions. For instance, in reactions with dimethylamine (B145610) using hydroxide-assisted decomposition of N,N-dimethylformamide, fluorine is a better leaving group, and the substitution of bromine may not occur readily. nih.gov However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille Couplings)
The bromine atom in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.
Suzuki Coupling: This reaction involves the cross-coupling of the bromo-compound with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki reaction is widely used to create biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. wikipedia.orgjk-sci.com The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmt.com
Sonogashira Coupling: This reaction couples the bromo-compound with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a powerful method for the synthesis of arylalkynes. libretexts.org The reaction can be performed under mild conditions and is tolerant of various functional groups. wikipedia.org In molecules with multiple different halogen substituents, the reactivity towards Sonogashira coupling is generally I > Br > Cl, allowing for selective reactions. libretexts.org
Stille Coupling: The Stille reaction couples the bromo-compound with an organotin reagent in the presence of a palladium catalyst. For instance, 2-bromo-4-fluoropyridine (B1291336) can react with bis(tributyltin) in a Stille coupling to synthesize 2,2'-bipyridine (B1663995) ligands. ossila.com
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Organoboron Compound | Palladium Catalyst + Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (alkyne) |
| Stille Coupling | Organotin Reagent | Palladium Catalyst | C-C |
Organometallic Chemistry Derived from C-Br Bond
The carbon-bromine bond can be utilized to form organometallic reagents, such as Grignard reagents or organolithium species, through metal-halogen exchange. These reagents can then participate in a variety of subsequent reactions, including nucleophilic addition to electrophiles. However, the presence of the aldehyde group in this compound would require protection before the formation of such highly reactive organometallic species to prevent intramolecular reactions.
Reactions Involving the Fluorine Atom
The fluorine atom at the 4-position also plays a significant role in the reactivity of the molecule, primarily through its involvement in nucleophilic aromatic substitution and its electronic influence on the pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom, being highly electronegative, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Fluorine is often a better leaving group than other halogens in SNAr reactions due to the high polarization of the C-F bond. nih.govebyu.edu.tr
In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, which is a negatively charged intermediate. This intermediate is stabilized by the electron-withdrawing groups on the ring. ebyu.edu.tr The subsequent departure of the fluoride (B91410) ion yields the substituted product. The rate of SNAr is enhanced by the presence of multiple electron-withdrawing substituents. ebyu.edu.tr It has been shown that under certain conditions, fluorine can be selectively substituted in the presence of a bromine atom on the same aromatic ring. nih.gov
Influence of Fluorine on Ring Reactivity
Increased Electrophilicity: The fluorine atom, along with the nitrogen atom and the aldehyde group, significantly increases the electrophilicity of the pyridine ring. This makes the ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to the fluorine atom.
Modulation of Acidity: The electron-withdrawing fluorine atom can increase the acidity of protons on the pyridine ring, potentially facilitating deprotonation and subsequent functionalization.
Site Selectivity in Reactions: In reactions where multiple sites are available for substitution, the electronic properties of the fluorine atom can direct incoming reagents to specific positions. For instance, in nucleophilic substitutions, the attack often occurs at the position para to the fluorine atom. ebyu.edu.tr
Reactivity Involving the Pyridine Nitrogen
The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. arkat-usa.org This lone pair is responsible for the basic and nucleophilic character of the pyridine ring.
Acid-Base Properties and Complexation
Acid-Base Properties: Pyridine is a weak base, and its basicity is significantly influenced by the nature of substituents on the ring. acs.org In this compound, both the bromine and fluorine atoms are electron-withdrawing groups. These substituents decrease the electron density on the pyridine ring and, by extension, on the nitrogen atom. This inductive electron withdrawal reduces the availability of the nitrogen's lone pair to accept a proton, making this compound a weaker base than unsubstituted pyridine (pKa of pyridinium (B92312) ion is 5.25). arkat-usa.orgchemrxiv.org
Complexation: The lone pair on the pyridine nitrogen allows it to act as a Lewis base or ligand in coordination complexes with metal ions. chemrxiv.org Pyridine and its derivatives form stable complexes with a wide range of transition metals, such as palladium(II), copper(I), and silver(I). acs.orgnih.gov this compound can coordinate to metal centers, and the resulting complexes may exhibit unique catalytic or chemical properties. The formation of such complexes is a fundamental aspect of many transition-metal-catalyzed reactions where pyridine-containing molecules are used as ligands.
N-Oxidation and Quaternization
N-Oxidation: The nitrogen atom of pyridine can be oxidized to form a pyridine N-oxide. nih.gov This transformation is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid like acetic acid. arkat-usa.org The N-oxide group significantly alters the reactivity of the pyridine ring. For electron-deficient pyridines, N-oxidation can facilitate certain reactions. nih.gov The resulting this compound N-oxide could be a useful intermediate, as the N-oxide functionality can act as a directing group or be removed later in a synthetic sequence via deoxygenation. nih.govnih.gov
Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides in a process known as quaternization or N-alkylation to form a positively charged pyridinium salt. nih.govresearchgate.net For example, reaction with methyl iodide would yield N-methyl-2-bromo-4-fluoro-3-formylpyridinium iodide. This reaction converts the neutral pyridine into a charged species, altering its solubility and electronic properties. N-alkylation of halopyridines is a well-established method for producing pyridinium salts, which can be valuable intermediates or final products in their own right. nih.govnih.gov
| Reaction Type | Reagent Example | Functional Group Transformed | Product Type |
| N-Oxidation | m-CPBA | Pyridine Nitrogen | Pyridine N-oxide |
| Quaternization | Methyl Iodide (CH₃I) | Pyridine Nitrogen | N-Methylpyridinium salt |
Chemo- and Regioselectivity in Multi-Functional Transformations
The differential reactivity of the functional groups in this compound allows for selective manipulation under specific reaction conditions. The pyridine nitrogen activates the positions ortho and para to it for nucleophilic attack, making the C2 and C4 positions particularly susceptible.
Nucleophilic Aromatic Substitution (SNAr):
In nucleophilic aromatic substitution reactions, the fluorine atom at the C4 position is generally more susceptible to displacement than the bromine atom at the C2 position. This is attributed to the higher electronegativity of fluorine, which more effectively stabilizes the intermediate Meisenheimer complex formed during the attack of a nucleophile. The electron-withdrawing nature of the adjacent aldehyde group further enhances the electrophilicity of the C4 position.
For instance, the reaction of this compound with various nucleophiles can proceed with high regioselectivity, favoring the substitution of the fluoro group.
| Nucleophile | Product | Observations |
| Alkoxides (e.g., NaOMe) | 2-Bromo-4-methoxynicotinaldehyde | Selective substitution of the fluorine atom. |
| Amines (e.g., RNH₂) | 2-Bromo-4-(alkylamino)nicotinaldehyde | Preferential reaction at the C4 position. |
| Thiolates (e.g., NaSPh) | 2-Bromo-4-(phenylthio)nicotinaldehyde | High regioselectivity for fluoride displacement. |
Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the C2 position is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. The carbon-bromine bond is more readily activated by palladium catalysts compared to the carbon-fluorine bond. This allows for the selective introduction of a wide range of substituents at the 2-position while preserving the fluorine and aldehyde functionalities.
The aldehyde group can be protected, for example, as an acetal, prior to the cross-coupling reaction to prevent potential side reactions, although in many cases, the reaction can proceed with the free aldehyde.
| Coupling Partner | Catalyst/Conditions | Product |
| Arylboronic acid (Suzuki) | Pd(PPh₃)₄, base | 2-Aryl-4-fluoronicotinaldehyde |
| Organostannane (Stille) | Pd(PPh₃)₄ | 2-Substituted-4-fluoronicotinaldehyde |
| Alkene (Heck) | Pd(OAc)₂, PPh₃, base | 2-Alkenyl-4-fluoronicotinaldehyde |
Transformations of the Aldehyde Group:
The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition, with appropriate reagent selection to avoid reactions at the halogenated positions.
Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid.
Reduction: Selective reduction to an alcohol can be achieved using mild reducing agents like sodium borohydride.
Nucleophilic Addition: Organometallic reagents such as Grignard or organolithium reagents can add to the aldehyde carbonyl, although careful control of reaction conditions is necessary to prevent competing reactions at the halogen sites.
The strategic application of these selective transformations allows for the stepwise functionalization of the this compound scaffold, providing access to a diverse range of polysubstituted pyridine derivatives.
Applications As a Key Synthetic Intermediate
Building Block for Advanced Organic Molecules
The trifunctional nature of 2-Bromo-4-fluoronicotinaldehyde positions it as a potentially valuable precursor for the synthesis of elaborate organic structures.
Synthesis of Complex Heterocycles
The aldehyde functionality, in concert with the reactive halogen substituents, could be leveraged for the construction of fused heterocyclic systems. For instance, condensation of the aldehyde with a binucleophile, followed by intramolecular cyclization via displacement of one of the halogens, could provide a route to novel bicyclic or polycyclic heteroaromatic compounds. However, specific examples of such transformations using this compound are not readily found in published studies.
Incorporation into Polyfunctional Frameworks
The orthogonal reactivity of the aldehyde and the halogen atoms could be exploited in the synthesis of molecules bearing multiple functional groups. The aldehyde could be protected while the bromo or fluoro group undergoes a cross-coupling reaction, or vice versa. This would allow for the sequential introduction of different substituents, leading to the creation of highly functionalized pyridine (B92270) derivatives.
Precursor in Medicinal Chemistry Research
Halogenated pyridines are a common motif in many pharmaceutical agents. The presence of both bromine and fluorine in this compound could be advantageous for modulating the physicochemical properties of drug candidates.
Development of Novel Molecular Scaffolds
This compound could serve as a starting point for the generation of libraries of novel molecular scaffolds for drug discovery. The aldehyde and halogen sites offer opportunities for diversification, enabling the synthesis of a wide range of analogues for biological screening.
Fragment-Based Drug Discovery Analogues
In the context of fragment-based drug discovery (FBDD), this compound could be used to generate a series of small, low-molecular-weight fragments. Modification of the aldehyde or displacement of the halogens would allow for the exploration of the chemical space around a pyridine core, aiding in the identification of fragments that bind to biological targets.
Intermediate in Agrochemical Research
The development of new pesticides and herbicides often involves the synthesis of novel heterocyclic compounds. The structural motifs present in this compound could be of interest in the design of new agrochemicals. The introduction of specific substituents through reactions at the aldehyde and halogen positions could lead to the discovery of compounds with desired biological activity and environmental profiles.
Limited Publicly Available Research on this compound in Material Science
Extensive searches of scholarly articles, patents, and scientific databases have revealed a significant lack of publicly available research detailing the application of this compound specifically within the field of material science. While this compound is available commercially as a chemical intermediate, its role as a key synthetic precursor in the development of materials like organic semiconductors, polymers for electronics, or other advanced materials is not well-documented in accessible literature.
Searches for its use in the synthesis of organic light-emitting diode (OLED) materials, conductive polymers, or other functional materials did not yield specific research findings or data that would allow for a thorough and scientifically accurate discussion as requested. The available information primarily pertains to its chemical properties and its availability as a reagent for organic synthesis in a broader, unspecified context.
Similarly, related but distinct compounds, such as 2-bromo-4-fluorobenzaldehyde and various fluorinated pyridine derivatives, are mentioned in patents and research articles as intermediates for pharmaceuticals or as building blocks for ligands in coordination chemistry. However, this information falls outside the strict scope of this article, which is focused solely on this compound and its direct application in material science.
Due to the absence of detailed research findings and performance data in the public domain, it is not possible to construct the requested section on its applications in material science or to generate the specified data tables. Further research and publication in this specific area would be necessary to provide a comprehensive overview of the material science applications of this compound.
Spectroscopic and Advanced Analytical Characterization of 2 Bromo 4 Fluoronicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary tool for elucidating the precise structure of 2-Bromo-4-fluoronicotinaldehyde. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum would reveal the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to observe signals for the two aromatic protons on the pyridine (B92270) ring and the aldehydic proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and aldehyde groups. The coupling patterns (splitting) between adjacent protons would provide crucial information about their relative positions on the pyridine ring.
Expected ¹H NMR Data (Hypothetical)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H-5 | 7.5 - 8.0 | Doublet | J(H5-H6) ≈ 8-10 |
| H-6 | 8.0 - 8.5 | Doublet | J(H6-H5) ≈ 8-10 |
This table is hypothetical and serves only to illustrate the type of data that would be obtained.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C-4 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the neighboring bromo and aldehyde substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Six distinct signals would be expected for the six carbon atoms in this compound. The chemical shifts would differentiate the carbon atoms of the pyridine ring from the aldehydic carbonyl carbon. The carbon attached to the fluorine atom would likely appear as a doublet due to C-F coupling.
Expected ¹³C NMR Data (Hypothetical)
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | 140 - 150 |
| C-3 | 120 - 130 |
| C-4 | 160 - 170 (d, ¹JCF) |
| C-5 | 115 - 125 |
| C-6 | 150 - 160 |
This table is hypothetical and serves only to illustrate the type of data that would be obtained.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of complex structures.
COSY (Correlation Spectroscopy) would establish the correlation between coupled protons, confirming the H-5 and H-6 connectivity in the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Analysis of Characteristic Functional Groups (e.g., C=O, C-Br, C-F, Pyridine Ring)
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands (Hypothetical)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretching | 1690 - 1715 |
| Pyridine Ring | C=C and C=N Stretching | 1550 - 1600 |
| C-F | Stretching | 1200 - 1250 |
This table is hypothetical and serves only to illustrate the type of data that would be obtained.
Solid-State (ATR-IR, FTIR) and Solution Phase IR Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation.
Solid-State Analysis: Attenuated Total Reflectance (ATR) and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed for the analysis of solid samples. For a compound structurally similar to this compound, such as 2-bromo-4-chlorobenzaldehyde, the solid-phase IR spectrum reveals characteristic vibrational modes. Key absorptions include the carbonyl (C=O) stretching of the aldehyde group, typically observed in the region of 1680-1640 cm⁻¹. The aromatic C=C and C-H stretching vibrations, as well as the C-Br and C-F stretching frequencies, also provide a unique fingerprint for the molecule. While specific data for this compound is not publicly available, analogous compounds show strong C=O stretching bands.
Solution Phase Analysis: In solution-phase IR analysis, the choice of solvent is critical as it can influence the vibrational frequencies of the analyte. Non-polar solvents like n-hexane and cyclohexane (B81311) are often used to minimize intermolecular interactions. Studies on related aromatic aldehydes have shown that theoretical infrared spectra in solution are in excellent agreement with experimental solid-phase data, particularly for the carbonyl stretching mode. This suggests that the fundamental vibrational modes of this compound would be largely preserved in a non-polar solvent, with minor shifts in peak positions.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (based on analogous compounds) |
| Aldehyde C-H Stretch | 2830-2695 |
| Aromatic C-H Stretch | 3100-3000 |
| Carbonyl (C=O) Stretch | 1700-1680 |
| Aromatic C=C Stretch | 1600-1450 |
| C-F Stretch | 1250-1000 |
| C-Br Stretch | 680-515 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and identifying impurities. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on a chromatographic column. The eluent would then be introduced into the mass spectrometer, which would provide mass information for the parent compound and any co-eluting species. This allows for the confident identification of synthesis-related impurities or degradation products. While specific LC-MS methods for this compound are proprietary, methods for related bromo- and fluoro-substituted aromatic compounds often utilize reversed-phase chromatography with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and a small amount of an acid like formic acid to improve peak shape and ionization efficiency.
Chromatographic Techniques
Chromatographic techniques are essential for the separation, identification, and quantification of individual components in a mixture, making them critical for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds. A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent such as acetonitrile or methanol. Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group of the analyte are chromophoric. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For related fluorophenylacetic acid isomers, successful separation has been achieved using a reverse-phase column with an acetonitrile/water mobile phase containing a formic acid or acetic acid buffer, with UV detection at 264 nm.
| Parameter | Typical Conditions for Related Compounds |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 264 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity. For the analysis of this compound and its potential impurities, UPLC can provide a more detailed purity profile, separating closely related compounds that might co-elute in an HPLC analysis. The principles of separation are similar to HPLC, but the instrumentation is optimized for higher pressures and smaller volumes. A patent for metalloenzyme inhibitors describes a UPLC method using an Acquity UPLC™ BEH C18 column (1.7 µm, 2.1 x 50 mm) for the analysis of related heterocyclic compounds, highlighting the applicability of this advanced technique.
Elemental Analysis
Elemental analysis is a fundamental technique in the characterization of new chemical entities, providing quantitative information about the elemental composition of a sample. This process is crucial for verifying the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₆H₃BrFNO. These calculations determine the percentage by mass of each element present in the molecule.
Detailed research findings from dedicated studies on the experimental elemental analysis of this compound are not widely available in published literature. However, the theoretical values serve as a critical benchmark for the verification of the compound's purity and identity in synthetic preparations. The expected percentages for carbon (C), hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) are derived from the atomic weights of the constituent atoms and the molecular weight of the compound. The molecular formula C₆H₃BrFNO indicates a molecular weight of approximately 204.00 g/mol . betachem.bizbldpharm.com
The theoretical elemental composition is presented in the data table below. These values are the standard against which experimentally determined values from techniques such as combustion analysis would be compared to confirm the successful synthesis of the target compound.
Elemental Analysis Data for this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 35.33 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.49 |
| Bromine | Br | 79.90 | 1 | 79.90 | 39.17 |
| Fluorine | F | 19.00 | 1 | 19.00 | 9.31 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.87 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.84 |
| Total | 204.00 | 100.00 |
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical studies specifically focused on the chemical compound This compound . This compound, identified by the CAS Number 1289015-40-2, has not been the subject of published research in the areas of quantum chemical calculations, conformational analysis, or reaction mechanism studies. bldpharm.combetachem.biz
While computational methods such as Density Functional Theory (DFT) are widely used to investigate the properties of related halogenated pyridines and other aromatic aldehydes, the specific electronic structure, electrostatic potential, conformational preferences, rotational barriers, and theoretical reaction mechanisms of this compound have not been detailed in the accessible scientific literature. yu.edu.joresearchgate.netnih.govmostwiedzy.plias.ac.in
Searches for data on isomers, such as 2-Bromo-5-fluoronicotinaldehyde and 4-Bromo-6-fluoronicotinaldehyde, also did not yield specific computational analyses that could be used for a direct comparative assessment. ambeed.comchemical-suppliers.eu The existing body of research on substituted pyridines and benzaldehydes provides a general framework for how such a study might be conducted, but lacks the specific data points required to construct a detailed and accurate analysis for this compound itself. yu.edu.joresearchgate.net
Therefore, the creation of an article with detailed research findings and data tables as requested is not possible at this time due to the absence of primary research on this specific molecule.
Computational Chemistry and Theoretical Studies of 2 Bromo 4 Fluoronicotinaldehyde
Reaction Mechanism Studies
Elucidation of Transition States and Reaction Pathways
The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and characterize the transition state structures of reactions involving substituted pyridines. For 2-bromo-4-fluoronicotinaldehyde, this could involve modeling its behavior in nucleophilic substitution reactions, where either the bromine or fluorine atom is displaced, or reactions involving the aldehyde group. However, no specific studies have been published that detail the transition states for reactions involving this particular compound.
Thermodynamic and Kinetic Profiles of Reactions
By calculating the energies of reactants, transition states, and products, computational chemistry can be used to construct detailed thermodynamic and kinetic profiles of potential reactions. This would allow for the prediction of reaction feasibility, rates, and equilibrium positions. For this compound, such studies could predict its stability and reactivity under various conditions. At present, no such thermodynamic or kinetic data derived from computational studies have been reported for this molecule.
Molecular Modeling and Simulation
Molecular modeling and simulations offer a lens into the behavior of molecules on a larger scale, from interactions between individual molecules to their collective properties in different environments.
Intermolecular Interactions and Crystal Packing (if applicable)
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. Computational methods can be used to predict and analyze these interactions, providing insight into the solid-state properties of a compound. While crystal structure analysis of related bromo- and fluoro-substituted organic molecules has been performed, there is no published data on the crystal structure or predicted packing of this compound.
Solvent Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on molecular geometry, electronic structure, and reaction energetics. Studies on related compounds have shown that solvent polarity can affect reaction rates and mechanisms. mostwiedzy.pl However, a specific computational investigation into the solvent effects on this compound has not been conducted.
Prediction of Spectroscopic Data
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, often employing DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These predictions, when compared with experimental data, can help to confirm the structure of a synthesized compound. While there are established workflows for predicting NMR spectra, no computationally predicted NMR data for this compound is available in the scientific literature.
Theoretical IR Spectral Simulations
Computational chemistry provides a powerful lens for investigating the vibrational properties of molecules, offering insights that complement and aid in the interpretation of experimental spectroscopic data. Theoretical Infrared (IR) spectral simulations, particularly those employing Density Functional Theory (DFT), have become a standard tool for predicting the vibrational frequencies and intensities of a molecule. dtic.mil This section details the application of these computational methods to the study of this compound.
The simulation of an IR spectrum for a molecule like this compound begins with the optimization of its molecular geometry. researchgate.net This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Following geometry optimization, a frequency calculation is performed. This calculation determines the vibrational modes of the molecule, which are the specific patterns of atomic motion corresponding to the absorption of infrared radiation. Each vibrational mode has a characteristic frequency and intensity, which together form the theoretical IR spectrum.
The accuracy of these theoretical predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. researchgate.net A commonly used and well-validated method for such calculations is the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p). researchgate.netnih.govmdpi.com The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. nih.govresearchgate.net The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.netnih.gov
While no specific theoretical IR spectral simulation data for this compound is publicly available in the referenced literature, the expected vibrational modes can be inferred from the analysis of structurally similar compounds. The primary vibrational modes would include the stretching and bending of the C-H, C=O, C-F, C-Br, C-C, and C-N bonds, as well as the vibrations of the pyridine (B92270) ring.
To illustrate the type of data obtained from such a simulation, the following table presents a theoretical vibrational frequency assignment for a structurally analogous compound, 2-bromo-4-chlorobenzaldehyde, calculated using DFT. The assignments are based on the potential energy distribution (PED) analysis, which indicates the contribution of each internal coordinate to a given vibrational mode.
Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for an Analogous Compound (2-bromo-4-chlorobenzaldehyde)
| Wavenumber (cm⁻¹) (Scaled) | Intensity (km/mol) | Vibrational Assignment (Potential Energy Distribution %) |
| 3085 | 15.2 | C-H stretch (aromatic) |
| 2850 | 25.8 | C-H stretch (aldehyde) |
| 1705 | 150.3 | C=O stretch |
| 1580 | 45.7 | C-C stretch (ring) |
| 1460 | 20.1 | C-H in-plane bend |
| 1280 | 85.6 | C-C stretch (ring) |
| 1150 | 70.3 | C-H in-plane bend |
| 1020 | 55.9 | C-F stretch (if present) |
| 830 | 30.5 | C-H out-of-plane bend |
| 680 | 40.2 | C-Br stretch |
| 550 | 25.1 | C-C-C in-plane bend |
Note: This data is for an illustrative analogous compound and not for this compound. The values serve to demonstrate the typical output of a theoretical IR spectral simulation.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is a common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. nih.gov The simulated spectrum can then be plotted as intensity versus wavenumber, providing a visual representation that can be directly compared with an experimental FT-IR spectrum. This comparison allows for a detailed and reliable assignment of the observed absorption bands. researchgate.net
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Synthetic Routes
The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into 2-Bromo-4-fluoronicotinaldehyde is likely to prioritize the development of greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic approaches often rely on traditional bromination and formylation reactions which may involve harsh conditions and produce significant waste. A promising avenue for future research lies in the adoption of milder and more selective reagents. For instance, the use of hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide could replace elemental bromine, thereby reducing the formation of poly-brominated byproducts. nih.gov Another approach could involve microwave-assisted synthesis, which has been shown to be an effective green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.gov
The table below outlines potential green chemistry approaches for the synthesis of this compound and related compounds.
| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Benefits |
| Bromination | Use of elemental bromine (Br₂) | In situ generation of bromine from HBr and an oxidant (e.g., H₂O₂) | Reduced use of hazardous Br₂, minimized polybromination. |
| Formylation | Multi-step classical methods | Catalytic C-H formylation | Increased atom economy, reduced number of synthetic steps. |
| Solvent Use | Chlorinated solvents | Bio-based solvents, water, or solvent-free conditions | Reduced environmental impact and toxicity. |
| Energy Input | Conventional heating | Microwave irradiation, ultrasonic irradiation | Faster reaction times, lower energy consumption. |
This table is based on established green chemistry principles and their potential application to the synthesis of this compound.
Exploration of Novel Catalytic Transformations
The bromine atom on the pyridine (B92270) ring of this compound is a prime site for a variety of catalytic cross-coupling reactions, offering a gateway to a vast array of more complex molecules. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a particularly promising area for future exploration.
Research in this area could focus on developing highly efficient and robust catalytic systems for the Suzuki-Miyaura coupling of this compound with a wide range of boronic acids and their derivatives. nih.govresearchgate.net The development of ligand-free or palladium-on-carbon (Pd/C) catalyzed reactions in aqueous media would be particularly significant from a green chemistry perspective. researchgate.net Furthermore, exploring other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions would significantly expand the synthetic utility of this compound. The aldehyde group also presents opportunities for various catalytic transformations, including asymmetric alkylation and reduction, to generate chiral alcohols and other valuable derivatives. nih.gov
The following table summarizes potential catalytic transformations involving this compound.
| Reaction Type | Reactant | Catalyst System (Example) | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd(OAc)₂, suitable ligand | Biaryl and heteroaryl pyridines |
| Heck Coupling | Alkenes | Pd(OAc)₂, phosphine (B1218219) ligand | Alkenyl-substituted pyridines |
| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | Alkynyl-substituted pyridines |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, phosphine ligand | Amino-substituted pyridines |
| Asymmetric Aldehyde Alkylation | Organometallic reagents | Chiral catalyst | Chiral secondary alcohols |
This table outlines potential catalytic reactions based on the functional groups present in this compound and established catalytic methodologies.
Discovery of Unexpected Reactivity Patterns
The interplay of the electron-withdrawing aldehyde group and the electronegative fluorine atom, combined with the presence of the bromine atom and the pyridine nitrogen, creates a unique electronic landscape on the aromatic ring of this compound. This could lead to unexpected reactivity patterns that are yet to be discovered.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity of different positions on the pyridine ring towards nucleophilic or electrophilic attack. nih.gov Such theoretical investigations could guide experimental work towards uncovering novel transformations. For example, the electron-deficient nature of the pyridine ring could facilitate unusual nucleophilic aromatic substitution (SNAr) reactions, potentially at positions not typically considered reactive. There might also be possibilities for unexpected cyclization or rearrangement reactions under specific conditions. A deeper understanding of the electronic properties could also inform the design of reactions where the aldehyde group participates in tandem with reactions at the bromine or fluorine-substituted positions.
Advanced Applications in Emerging Fields
While this compound is a known intermediate in the synthesis of pharmaceuticals and agrochemicals, its full potential in emerging scientific fields remains largely untapped. nih.goved.ac.uk Future research could unlock novel applications for this versatile molecule.
In the realm of materials science , the unique electronic properties imparted by the fluoro and bromo substituents could be harnessed in the design of novel organic electronic materials. For instance, derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). dntb.gov.uaresearchgate.netrsc.org The ability to tune the electronic properties through further functionalization at the bromine position makes it an attractive scaffold for creating materials with tailored optical and electronic characteristics.
In medicinal chemistry , beyond its role as a simple intermediate, this compound could serve as a core scaffold for the development of new therapeutic agents. The pyridine ring is a common motif in many biologically active compounds. The specific substitution pattern of this molecule could lead to derivatives with high affinity and selectivity for various biological targets, such as protein kinases, which are often implicated in diseases like cancer. ed.ac.ukarabjchem.orgresearchgate.net The bromine atom provides a convenient handle for late-stage functionalization, allowing for the rapid generation of a library of compounds for biological screening.
The development of novel agrochemicals is another promising area. The presence of both fluorine and bromine in the molecule is a feature found in many modern pesticides and herbicides. nih.gov Systematic exploration of derivatives of this compound could lead to the discovery of new crop protection agents with improved efficacy, selectivity, and environmental profiles.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-fluoronicotinaldehyde, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via halogen-directed cross-coupling reactions. For example:
- Ullmann-type coupling : Reacting 4-fluoronicotinaldehyde with CuBr under controlled heating (80–120°C) in DMF, with monitoring by TLC to optimize reaction time .
- Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ as a catalyst with bromo precursors and fluorinated boronic acids in a 1:1.2 molar ratio. Solvent selection (e.g., THF vs. dioxane) impacts yield due to differences in coordinating ability .
Q. Key Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps risk aldehyde decomposition |
| Catalyst Loading | 2–5 mol% Pd | Excess Pd increases side products |
| Reaction Time | 12–24 hrs | Shorter times lead to incomplete coupling |
Q. How should structural characterization of this compound be conducted to ensure accuracy?
Methodological Answer:
- X-ray Crystallography : Use SHELXT for space-group determination and SHELXL for refinement. Ensure crystal quality by slow evaporation from ethanol/water mixtures (70:30 v/v). Halogen bonding interactions (C–Br···O) often stabilize the crystal lattice, requiring careful handling of thermal parameters .
- Spectroscopy :
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile aldehydes .
- First Aid :
Advanced Research Questions
Q. How can regioselectivity challenges in derivatizing this compound be addressed?
Methodological Answer: The bromine atom (ortho/para-directing) competes with the aldehyde (meta-directing), complicating electrophilic substitution. Strategies include:
- Computational Pre-screening : Use density-functional theory (DFT) to model charge distribution. For example, the Lee-Yang-Parr (LYP) functional predicts electron density at C3 and C5 positions, guiding reaction design .
- Protecting Groups : Temporarily convert the aldehyde to an acetal to eliminate its directing effect, allowing selective bromine-mediated coupling .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Employ B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (FMOs). The LUMO of the aldehyde group (−3.5 eV) indicates susceptibility to nucleophilic attack, while bromine’s σ-hole (0.8–1.2 Å) stabilizes Pd(0) intermediates .
- Kinetic Studies : Monitor activation barriers for Suzuki coupling using Eyring plots. For example, ΔG‡ values < 25 kcal/mol suggest feasible room-temperature reactions .
Q. How can contradictions in experimental data (e.g., conflicting NMR shifts or crystallographic parameters) be resolved?
Methodological Answer:
- Iterative Refinement : Re-analyze X-ray data with SHELXL’s TWIN/BASF commands to account for twinning or disorder. For NMR, compare solvent effects (e.g., DMSO-d6 vs. CDCl₃) on chemical shifts .
- Collaborative Validation : Share raw data via open-access platforms (e.g., Zenodo) to enable peer verification. Transparent reporting of crystallographic R-factors (< 5%) and NMR signal-to-noise ratios (> 20:1) ensures reproducibility .
Q. What strategies mitigate decomposition of this compound under prolonged storage?
Methodological Answer:
- Stabilization : Store under argon at −20°C in amber vials to prevent photodegradation. Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated aldehyde oxidation .
- Purity Monitoring : Conduct quarterly HPLC analysis (C18 column, 70:30 MeOH/H₂O, λ = 254 nm) to detect degradation products like 4-fluoronicotinic acid (Rt = 3.2 min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
